3-(2-oxopyridin-1(2H)-yl)propanoic acid

Description

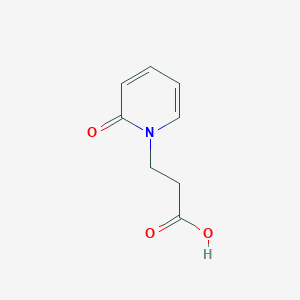

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-3,5H,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXRKDZZPDMPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302093 | |

| Record name | 3-(2-oxopyridin-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68634-48-0 | |

| Record name | 68634-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-oxopyridin-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiling of 3 2 Oxopyridin 1 2h Yl Propanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is amenable to a variety of standard functional group interconversions, providing access to a wide array of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid, yields methyl 3-(2-oxopyridin-1(2H)-yl)propanoate. atlas.orgaskfilo.commytutor.co.ukceon.rs This Fischer esterification is a reversible process, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removal of water.

Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation is typically facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), to form an activated ester intermediate that readily reacts with the amine. nih.govwalisongo.ac.id For example, reaction with benzylamine (B48309) in the presence of a suitable coupling agent would yield N-benzyl-3-(2-oxopyridin-1(2H)-yl)propanamide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-oxopyridin-1(2H)-yl)propan-1-ol. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃·THF, can also be employed for this transformation.

Table 1: Key Functional Group Interconversions of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

| Esterification | Methanol, cat. H₂SO₄, heat | Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate |

| Amide Formation | Benzylamine, DCC, NHS, MeCN | N-benzyl-3-(2-oxopyridin-1(2H)-yl)propanamide |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 3-(2-oxopyridin-1(2H)-yl)propan-1-ol |

Modifications and Functionalization of the 2-Oxopyridinone Ring System

The 2-oxopyridinone ring exhibits a rich and varied reactivity, allowing for modifications at several positions. The electronic nature of the ring, influenced by the amide functionality, directs the outcome of these transformations.

Halogenation: The 2-oxopyridinone ring can undergo electrophilic halogenation. For instance, bromination of 1-alkyl-2-pyridones with reagents like N-bromosuccinimide (NBS) has been shown to occur, typically at the electron-rich positions of the ring. documentsdelivered.comacs.orgyoutube.com The regioselectivity of the halogenation is influenced by the substitution pattern already present on the ring.

Nitration: Nitration of the 2-oxopyridinone ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of 2-pyridones have shown that the reaction can yield both 3-nitro and 5-nitro derivatives. google.comresearchgate.netrsc.orgresearchgate.netrsc.org The ratio of these isomers can be influenced by the reaction conditions, particularly the acidity of the medium.

Friedel-Crafts Acylation: While the 2-oxopyridinone ring is part of a heterocyclic system, it can undergo Friedel-Crafts acylation under appropriate conditions. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (e.g., an acyl chloride or anhydride). nih.govwikipedia.orgorganic-chemistry.orgvisualizeorgchem.commasterorganicchemistry.com The acylation is expected to occur at the electron-rich positions of the ring, leading to the introduction of an acyl group.

Table 2: Representative Functionalizations of the 2-Oxopyridinone Ring

| Transformation | Reagents and Conditions | Expected Product(s) |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, heat | Bromo-3-(2-oxopyridin-1(2H)-yl)propanoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and/or 5-nitro-3-(2-oxopyridin-1(2H)-yl)propanoic acid |

| Acylation | Acetyl chloride, AlCl₃ | Acetyl-3-(2-oxopyridin-1(2H)-yl)propanoic acid |

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is governed by well-established mechanistic principles of organic chemistry.

Electrophilic Aromatic Substitution: The functionalization of the 2-oxopyridinone ring, such as halogenation and nitration, proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The 2-oxopyridinone ring, being electron-rich, acts as the nucleophile. The reaction is initiated by the attack of the π-system of the ring on the electrophile (e.g., Br⁺ or NO₂⁺), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. youtube.comlibretexts.orgstudysmarter.co.ukstackexchange.com The regioselectivity of the attack is dictated by the stability of this intermediate. For the 2-oxopyridinone ring, attack at the C3 and C5 positions is generally favored as it allows for more effective delocalization of the positive charge without disrupting the lone pair contribution from the nitrogen atom to the aromatic system as significantly as attack at other positions. The final step involves the loss of a proton from the site of attack to restore the aromaticity of the ring.

Nucleophilic Acyl Substitution: The interconversions of the carboxylic acid moiety, such as esterification and amide formation, proceed through a nucleophilic acyl substitution mechanism. In the case of acid-catalyzed esterification, the protonation of the carbonyl oxygen of the carboxylic acid increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. atlas.orgaskfilo.commytutor.co.ukceon.rs Similarly, in amide formation using coupling agents, the carboxylic acid is converted into a more reactive species (e.g., an O-acylisourea or an active ester) which is then readily attacked by the amine nucleophile. nih.govwalisongo.ac.id

Electrophilic and Nucleophilic Substitution Reactions

The dual functionality of this compound allows for both electrophilic and nucleophilic substitution reactions to occur on the 2-oxopyridinone ring, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution: As discussed, the 2-oxopyridinone ring is susceptible to electrophilic attack, primarily at the C3 and C5 positions. youtube.comlibretexts.orgstudysmarter.co.ukstackexchange.com The electron-donating character of the nitrogen atom, participating in the amide resonance, increases the electron density at these positions, making them more nucleophilic than the corresponding positions in benzene. The propanoic acid side chain at the N1 position is not expected to significantly influence the regioselectivity of electrophilic attack on the ring.

Nucleophilic Substitution: While the electron-rich nature of the 2-oxopyridinone ring makes it generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SₙAr) can occur if the ring is substituted with a good leaving group, such as a halide, at an activated position (typically C4 or C6). researchgate.netyoutube.comnih.govlibretexts.org In such cases, a strong nucleophile can attack the carbon bearing the leaving group, proceeding through a Meisenheimer complex intermediate. The negative charge in this intermediate is stabilized by the electron-withdrawing effect of the carbonyl group and the ring nitrogen. Subsequent expulsion of the leaving group restores the aromaticity of the ring. For example, a hypothetical 4-bromo-3-(2-oxopyridin-1(2H)-yl)propanoic acid could potentially undergo substitution with a nucleophile like sodium methoxide (B1231860) to yield the corresponding 4-methoxy derivative.

Design and Synthesis of Novel 3 2 Oxopyridin 1 2h Yl Propanoic Acid Derivatives

Systematic Exploration of N-Substituted Pyridinone Analogs

The nitrogen atom of the 2-pyridone ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The synthesis of N-substituted 2-pyridones is a well-established field, with various methods developed to create diverse libraries of analogs. nih.gov

One efficient and scalable approach involves the synthesis from ethyl nitroacetate (B1208598) and a variety of readily available primary amine building blocks. nih.govresearchgate.net This method is particularly valuable for parallel medicinal chemistry applications, enabling the rapid generation of numerous derivatives. nih.govresearchgate.net Although challenges exist in preparing N-substituted 2-pyridones with sterically demanding groups like an α-tertiary carbon or a cyclopropyl (B3062369) group, specialized methods have been developed to overcome these hurdles. nih.govresearchgate.net

Another synthetic strategy involves an acid-mediated rearrangement of 2-(2,2-dimethoxyethoxy) pyridines, which proceeds through an oxazoline[3,2-a]pyridinium intermediate. nih.gov This process allows for the regioselective synthesis of N-substituted 2-pyridones and has been optimized to accommodate a range of substrates. nih.gov The choice of synthetic route often depends on the desired substituent and the scale of the reaction. For instance, microwave-assisted synthesis has been used to produce N-substituted 4,6-dimethyl-3-cyano-2-pyridones from acetylacetone (B45752) and N-substituted cyanoacetamides in good yields. innovareacademics.in

Table 1: Examples of Synthetic Routes for N-Substituted 2-Pyridone Analogs

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl nitroacetate, Primary amines | Multistep synthesis | Diverse N-substituted 3-amino-2-pyridones | nih.govresearchgate.net |

| 2-(2,2-dimethoxyethoxy) pyridine (B92270) | Trifluoroacetic acid, Toluene, 50°C | N-substituted 2-pyridones via rearrangement | nih.gov |

| Acetylacetone, N-substituted cyanoacetamide | Piperidine, Microwave irradiation | N-substituted 4,6-dimethyl-3-cyano-2-pyridones | innovareacademics.in |

Structural Diversification via Side Chain Elongation and Modification

The propanoic acid side chain of the core molecule offers a versatile handle for further structural diversification. The terminal carboxylic acid can be readily converted into a variety of other functional groups, leading to derivatives with altered polarity, size, and hydrogen bonding capabilities.

A common initial step is the Michael addition of 2-quinolinone or 2-pyridone to acrylic acid derivatives like ethyl acrylate (B77674) or acrylonitrile, followed by hydrolysis to yield the desired propanoic acid. nih.gov This acid serves as a crucial building block. For example, esterification of the acid followed by reaction with hydrazine (B178648) monohydrate produces the corresponding hydrazide. nih.govopenreadings.eu This hydrazide intermediate can then be condensed with various aromatic or heterocyclic aldehydes to form N'-benzylidene hydrazides, significantly expanding the chemical space of the derivatives. openreadings.eu These modifications allow for the introduction of diverse aryl and heteroaryl moieties at the terminus of the side chain.

Table 2: Derivative Classes from Propanoic Acid Side Chain Modification

| Starting Functional Group | Reagent(s) | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|

| Carboxylic Acid | Methanol (B129727), H₂SO₄ | Methyl Ester | openreadings.eu |

| Methyl Ester | Hydrazine Monohydrate | Hydrazide | nih.govopenreadings.eu |

| Hydrazide | Aromatic/Heterocyclic Aldehydes, Acetic Acid | N'-Benzylidene Hydrazides | openreadings.eu |

| Carboxylic Acid | N-Alkylhydroxylamines | N-Hydroxyl Propanamides | nih.gov |

Heterocyclic Ring Fusions and Strategic Substitutions

Fusing additional heterocyclic rings to the 2-pyridone core is a powerful strategy for creating rigid, conformationally constrained analogs with novel biological profiles. These fused systems often exhibit distinct interactions with biological targets compared to their non-fused counterparts. Research has demonstrated that ring-fused 2-pyridones are an attractive scaffold for developing new antibacterial agents. nih.govdiva-portal.org

For example, thiazolino-2-pyridones have been synthesized and shown to inhibit the assembly of pili in uropathogenic Escherichia coli, rendering the bacteria avirulent. diva-portal.org Other fused systems, such as pyrano[3,2-c]pyridones, can be synthesized through multicomponent reactions involving 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, aromatic aldehydes, and malononitrile. nih.gov The development of one-pot synthesis methods, sometimes utilizing microwave assistance, has made the creation of these complex fused 2-pyridone ring systems more efficient. elsevierpure.com

Strategic substitutions on the pyridone ring itself, in conjunction with ring fusion, allow for the fine-tuning of activity. For instance, a highly substituted thiazolino ring-fused 2-pyridone, PS900, was found to not only interact with the PrfA virulence activator in Listeria monocytogenes but also to possess additional antibacterial activity by targeting the efflux regulator BrtA. nih.gov

Table 3: Examples of Fused 2-Pyridone Systems

| Fused Ring System | Synthetic Approach | Application/Target | Reference |

|---|---|---|---|

| Thiazolino-2-pyridone | Cycloaddition reactions | Antibacterial (Pili and Curli inhibition) | diva-portal.orgresearchgate.net |

| Pyrano[3,2-c]pyridone | Three-component reaction | Bioactive heterocycles | nih.gov |

| Pyridine-fused 2-pyridone | Povarov and A³ reactions | Amyloid fibril binding | researchgate.net |

Scaffold Hopping and Bioisosteric Replacements Incorporating the 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid Core

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to optimize lead compounds or to move into novel chemical space with improved properties. nih.govnih.gov Scaffold hopping involves the replacement of a molecule's core framework with a different scaffold while maintaining the spatial arrangement of key functional groups. scispace.com Bioisosteric replacement is the substitution of one functional group with another that has similar physical or chemical properties, thereby retaining the desired biological activity. nih.govresearchgate.net

The 2-pyridone ring itself is a classic bioisostere, often used to replace amide or phenol (B47542) groups in drug candidates to improve properties like metabolic stability or solubility. nih.gov In the context of the this compound core, several modifications can be envisioned.

Scaffold Hopping: The central 2-pyridone ring could be replaced by other heterocyclic systems. A closely related example is the use of a quinolin-2-one core, which has been used to prepare N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives for biological evaluation. nih.gov Other potential scaffolds could be identified using computational, knowledge-based methods that analyze ligand-protein interactions in databases like the Protein Data Bank. scispace.com

Bioisosteric Replacement: Specific functional groups within the parent molecule can be swapped. The carboxylic acid of the propanoic side chain, for instance, is often replaced with a tetrazole ring, which is a common carboxylic acid bioisostere. The amide bond within the 2-pyridone lactam could potentially be replaced by other groups to alter the core's electronic properties.

These advanced design strategies are crucial for navigating patent landscapes and overcoming challenges related to potency, selectivity, and pharmacokinetics encountered during drug development. nih.govresearchgate.net

Table 4: Potential Bioisosteric/Scaffold Replacements for the Core Structure

| Original Moiety | Potential Replacement | Rationale | Reference |

|---|---|---|---|

| 2-Pyridone Ring (Scaffold Hop) | Quinolin-2-one Ring | Retains lactam structure, explores larger aromatic space | nih.gov |

| 2-Pyridone Ring (Scaffold Hop) | Benzoxazolone Ring | Similar N-substitution chemistry, different heteroatom composition | openreadings.eu |

| Carboxylic Acid (Bioisostere) | Tetrazole | Mimics acidity and hydrogen bonding of a carboxylic acid | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 3 2 Oxopyridin 1 2h Yl Propanoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. In the study of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic structure.

These calculations reveal the distribution of electron density and allow for the mapping of electrostatic potential (ESP). The ESP map helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Key parameters derived from DFT calculations for this compound and related structures are often presented in detailed tables in research literature. These tables typically include bond lengths, bond angles, dihedral angles, and the energies of frontier molecular orbitals.

Table 1: Example of DFT Calculated Parameters for a Derivative

| Parameter | Value |

| HOMO Energy | -0.245 Hartree |

| LUMO Energy | -0.089 Hartree |

| Energy Gap (ΔE) | 0.156 Hartree |

| Dipole Moment | 3.45 Debye |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar pyridinone derivatives.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

Conformational analysis is performed to identify the stable conformers of the molecule and to map the potential energy surface. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation using quantum chemical methods. The results of this analysis identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers that may be biologically relevant.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in a simulated environment, such as in a solvent like water.

These simulations can reveal how the molecule flexes, and how its conformation changes over time. Furthermore, MD simulations are crucial for studying the interactions between the solute (this compound) and the surrounding solvent molecules. This includes the formation and breaking of hydrogen bonds, which are critical for its solubility and behavior in biological systems.

Molecular Docking and Ligand-Biomolecule Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and design. In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes.

For instance, derivatives of this compound have been docked into the active sites of enzymes like urease. The docking results provide a binding score, which estimates the binding affinity, and a detailed view of the interactions between the ligand and the amino acid residues of the protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such studies are crucial for understanding the mechanism of inhibition and for designing more potent inhibitors.

Table 2: Example of Molecular Docking Results for a this compound Derivative against Urease

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | HIS-138, GLY-279, CYS-321 |

| Key Interactions | Hydrogen bond with HIS-138, Pi-Alkyl interaction with CYS-321 |

Note: The data presented is hypothetical and for illustrative purposes, based on typical findings in docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

For a series of derivatives of this compound, QSAR studies can be conducted to build a mathematical model that predicts their inhibitory activity against a specific target. These models are developed using a set of compounds with known activities and a variety of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Similarly, QSPR models can be developed to predict properties like solubility, melting point, or toxicity based on the molecular structure.

Table 3: Example of Statistical Parameters for a QSAR Model

| Parameter | Value |

| R² (Correlation Coefficient) | 0.92 |

| Q² (Cross-validation R²) | 0.75 |

| F-statistic | 120.5 |

| Standard Error | 0.15 |

Note: This table contains example statistical data to illustrate the validation of a typical QSAR model.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "3-(2-oxopyridin-1(2H)-yl)propanoic acid". While specific spectral data for this exact compound is not widely published, analysis of structurally similar compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid and propanoic acid itself, allows for a detailed prediction of its NMR characteristics. nih.govdocbrown.infodocbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons in the pyridinone ring and the propanoic acid chain. docbrown.info The protons on the pyridinone ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions. The propanoic acid moiety would exhibit two characteristic triplets: one for the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) and another for the methylene group adjacent to the carbonyl group (CH₂-CO). nih.gov The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift, which is exchangeable with deuterium (B1214612) oxide (D₂O). docbrown.infochemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. docbrown.info For "this compound", distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the pyridinone ring, the carbons within the aromatic ring, and the two methylene carbons of the propanoic acid chain. nih.govdocbrown.info The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbons appearing most downfield. docbrown.info

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- linkage in the propanoic acid chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification based on Analogues |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170-180 | Typical range for carboxylic acid protons and carbons. docbrown.infodocbrown.info |

| Methylene (N-CH₂) | ~4.5 (triplet) | ~38 | Based on the NCH₂ group in 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov |

| Methylene (-CH₂CO) | ~2.6 (triplet) | ~32 | Based on the CH₂CO group in 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov |

| Pyridinone Ring Carbons | - | ~110-140 | Typical range for carbons in a pyridinone-like aromatic system. nih.gov |

| Pyridinone Ring Protons | - | ~6.5-7.6 | Typical range for protons in a pyridinone-like aromatic system. nih.gov |

| Pyridinone Carbonyl (C=O) | - | ~162 | Based on the C=O group in the quinolinone ring of an analogue. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS-MS, Predicted Collision Cross Section)

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of "this compound". The molecular ion peak [M]⁺ in the mass spectrum would correspond to the exact mass of the molecule. docbrown.info For C₈H₉NO₃, the expected monoisotopic mass is 167.0582 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint. Expected fragmentation would likely involve the loss of the carboxyl group (-COOH), the entire propanoic acid side chain, or cleavage within the chain, providing valuable data for structural confirmation. docbrown.info

The predicted collision cross section (CCS) is an increasingly important parameter in ion mobility-mass spectrometry. It represents the effective area of an ion as it travels through a gas-filled region. For "3-(2-oxopiperidin-1-yl)propanoic acid", a structurally similar compound, the predicted CCS for the [M+H]⁺ adduct is 136.4 Ų. uni.lu Similar calculations for "this compound" would provide an additional physicochemical parameter to aid in its identification, especially in complex biological or environmental samples. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Technique | Significance |

| Monoisotopic Mass | 167.0582 Da | HRMS | Confirms elemental formula (C₈H₉NO₃). |

| Molecular Ion [M+H]⁺ | 168.0655 m/z | ESI-MS | Identification of the protonated molecule. |

| Molecular Ion [M-H]⁻ | 166.0513 m/z | ESI-MS | Identification of the deprotonated molecule. |

| Predicted CCS for [M+H]⁺ | ~135 Ų | Ion Mobility-MS | Provides information on the ion's size and shape. uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically a weak signal in Raman, the C=O stretching vibrations and the aromatic ring breathing modes would produce strong and sharp signals. This can be particularly useful for confirming the presence of the pyridinone ring system. chemicalbook.comchemicalbook.com

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

| Carboxylic Acid (-OH) | O-H Stretch | 3300-2500 (very broad) | Weak |

| Carboxylic Acid (C=O) | C=O Stretch | 1725-1700 (strong) | Strong |

| Pyridinone (C=O) | C=O Stretch | 1680-1640 (strong) | Strong |

| Aromatic Ring | C=C Stretch | ~1600-1450 (multiple bands) | Strong |

| Alkyl Chain | C-H Stretch | 2975-2845 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and crystal packing. To date, the single-crystal X-ray structure of "this compound" has not been reported in publicly available literature. If a suitable single crystal could be grown, this analysis would confirm the planarity of the pyridinone ring and the conformation of the propanoic acid side chain in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. "this compound" does not possess a stereocenter and is therefore an achiral molecule. As a result, it will not exhibit a CD or ORD spectrum, and these techniques are not applicable for its stereochemical analysis. nih.gov

Hyphenated Analytical Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are crucial for the analysis of "this compound" in complex matrices such as biological fluids, environmental water samples, or reaction mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used hyphenated technique for this type of analysis. lcms.cz Reversed-phase liquid chromatography would be used to separate the target compound from other components in a sample based on its polarity. The separated compound then enters the mass spectrometer, which provides sensitive and highly specific detection. nih.gov By using MS/MS, specific precursor-to-product ion transitions can be monitored, a method known as Multiple Reaction Monitoring (MRM), which allows for accurate quantification even at very low concentrations and minimizes interferences from the sample matrix. lcms.cznih.gov This approach is a standard for monitoring acidic compounds in various applications. nih.govnih.gov

Biological Activity Profiling and Mechanistic Investigations

Enzyme Inhibition and Activation Studies

There is no available data on the inhibitory or activating effects of 3-(2-oxopyridin-1(2H)-yl)propanoic acid on the specified enzyme targets.

Receptor Modulation and Ligand Binding Assays

No information is available regarding the modulation of receptor activity or ligand binding by this compound. Specifically, there are no findings on its potential effects on the γ-Aminobutyric Acid Type A (GABA-A) receptor or the Transient Receptor Potential Canonical 3 (TRPC3) channel. nih.govnih.gov

Cellular Assays for Pharmacological Effects

Cytotoxicity and Antiproliferative Activity in Cancer Cell LinesNo studies have been published that assess the cytotoxic or antiproliferative effects of this compound in any cancer cell lines. While numerous propanoic acid derivatives have been investigated for such propertiesorientjchem.orgnih.govmdpi.com, data for this specific molecule is absent.

Lack of Specific Biological Data for this compound

Following extensive and targeted searches for scientific literature, it has been determined that there is a significant lack of available data regarding the specific biological and mechanistic profile of the chemical compound This compound . While research exists for the broader class of aryl propionic acid derivatives and for the parent molecule, propanoic acid, information focusing solely on the antimicrobial, anti-inflammatory, and metabolic activities of this particular compound is not present in the available search results.

General reviews on aryl propionic acid derivatives indicate that this class of compounds is known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties. humanjournals.com Similarly, propanoic acid itself is known to have antimicrobial and immunomodulatory effects. drugbank.comnih.gov However, these findings cannot be directly and accurately attributed to This compound without specific studies on the compound itself.

Investigations into similarly structured compounds, such as derivatives of 3-(2-oxoquinolin-1(2H)-yl)propanoic acid, have shown activities like cytotoxicity against cancer cells, but this quinolinone structure is distinct from the pyridinone core of the subject compound. nih.gov Other research on various propanoic acid derivatives with different heterocyclic or aromatic moieties also describes a range of biological effects, from antimicrobial to anticancer activities, yet none of these studies provide data specifically for This compound . mdpi.comfrontiersin.orgmdpi.com

Due to the absence of specific research data in the provided search results, it is not possible to provide a detailed and scientifically accurate account of the biological activity and mechanistic pathways for This compound as outlined in the requested sections.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Essential Pharmacophoric Features for Biological Activity

The 2-pyridone ring is a privileged scaffold in drug discovery due to its versatile structural and electronic properties. docbrown.info Its ability to act as a bioisostere for various functional groups, including amides, phenols, and pyridines, makes it a valuable component in molecular design. docbrown.info

Key pharmacophoric features of the 2(1H)-pyridone nucleus include:

Hydrogen Bonding: The core structure contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for robust interactions with biological targets such as enzymes and receptors. docbrown.infonih.gov For instance, in the rational design of HIV capsid modulators, the carbonyl group of the 2-pyridone moiety is anticipated to form critical hydrogen bonds with amino acid residues like Lys70 and Arg173. nih.gov

Dipolar Nature: The lactam-lactim tautomerism of the 2-pyridone ring results in a significant dipole moment, which can influence molecular interactions and physicochemical properties like solubility. nist.gov

Aromaticity and π-Stacking: The conjugated system of the pyridone ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding site.

Scaffold Rigidity: The planar ring structure can serve as a rigid scaffold to orient appended functional groups in a defined three-dimensional space, which is a key strategy in rational drug design. chemicalbook.com

A proposed pharmacophore model for certain 2-pyridone derivatives with activity against the Hepatitis B virus (HBV) highlights the importance of these features, comprising three hydrophobic points, four hydrogen bond acceptor (HBA) points, and one hydrogen bond donor (HBD) point. chemicalbook.com

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity and selectivity of 2-pyridone derivatives can be profoundly modulated by the nature and position of substituents on the pyridone ring.

Ring Substituents: The strategic placement of substituents on the pyridone ring is a common approach to optimize biological activity. In a study of derivatives designed as anti-fibrosis agents, modifications at the 5-position of the pyridone ring led to significant changes in potency. As shown in the table below, the introduction of a substituted phenyl ring at this position was explored, with compound 5b exhibiting an IC₅₀ value approximately 34 times more potent than the lead compound, fluorofenidone (B1672909) (AKF-PD). chemicalbook.com

| Compound | Substituent (R) | Anti-fibrosis Activity (IC₅₀, mmol/L) | Reference |

|---|---|---|---|

| AKF-PD (Fluorofenidone) | - | 2.76 | chemicalbook.com |

| 5a | 4-fluorobenzoyl | 0.17 | chemicalbook.com |

| 5b | 4-chlorobenzoyl | 0.08 | chemicalbook.com |

| 5c | 4-bromobenzoyl | 0.12 | chemicalbook.com |

| 5d | 4-methylbenzoyl | 0.21 | chemicalbook.com |

Similarly, in a series of 2-pyridone derivatives synthesized as phosphodiesterase 3 (PDE3) inhibitors, the substituents at positions 3, 4, 5, and 6 determined the compound's efficacy. Out of 26 synthesized analogs, 14 showed activity, with five identified as lead compounds with excellent PDE3 inhibitory action. sigmaaldrich.com The presence of electron-donating groups, such as hydroxy or methoxy (B1213986) substituents on attached aromatic rings, has also been noted to have a profound effect on the antiproliferative activity of 2-pyridone derivatives. docbrown.info

N-1 Substituents: The substituent at the N-1 position of the pyridone ring, such as the propanoic acid group in the title compound, is crucial for modulating physicochemical properties like solubility and for providing an additional interaction point. In the design of HIV capsid modulators, modifying the amino group attached to the N-1 side chain led to improved potency for most compounds compared to the parent structure. nih.gov

Rational Design Strategies for Optimizing Molecular Frameworks for Enhanced Efficacy

The 2-pyridone scaffold is frequently employed in rational design strategies to create inhibitors with high potency and selectivity.

One key strategy involves using the pyridone core as a conformational constraint . By incorporating the pyridone ring, medicinal chemists can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a target. This approach was used to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the pyridone served as an acyclic conformational constraint to mimic the structure of more rigid inhibitors. chemicalbook.com

Another strategy is structure-based design , where the known three-dimensional structure of a biological target is used to design complementary ligands. This has been applied to develop 2-pyridone peptidomimetics as inhibitors of falcipain, a cysteine protease of Plasmodium falciparum. chemscene.comdocbrown.info Similarly, novel HIV capsid modulators were designed with the 2-pyridone core intended to form specific hydrogen bonds and cation-π interactions with key amino acid residues in the target protein. nih.gov

Furthermore, the 2-pyridone moiety has been used to conformationally restrain key pharmacophoric groups in the design of highly selective class II MET kinase inhibitors. This led to the discovery of a novel class of inhibitors with high potency (IC₅₀ of 0.005μM) and over 5000-fold selectivity against related kinases. chemicalbook.com These examples underscore the utility of the 2-pyridone framework as a versatile and effective tool for the rational optimization of drug candidates.

Correlation of Structural Parameters with Spectroscopic and Biophysical Data

While extensive experimental data for the specific compound 3-(2-oxopyridin-1(2H)-yl)propanoic acid is not widely published, its properties can be inferred from its structural components, computational predictions, and data from close analogs.

Predicted and Analog Biophysical Data: Computational methods and data from similar compounds provide valuable insights into the molecule's properties. The table below summarizes available data for the title compound and a structurally related analog. The XLogP value, a measure of lipophilicity, is low, suggesting reasonable aqueous solubility, which is further enhanced by the ionizable carboxylic acid group.

| Compound | Property | Value | Source |

|---|---|---|---|

| This compound | Molecular Formula | C₈H₉NO₃ | chemicalbook.com |

| Molecular Weight | 167.16 g/mol | chemicalbook.com | |

| Predicted XlogP | -0.1 | uni.lu | |

| Predicted CCS [M+H]⁺ | 131.2 Ų | uni.lu | |

| Predicted CCS [M-H]⁻ | 132.5 Ų | uni.lu | |

| 3-(6-Methyl-2-oxopyridin-1(2H)-yl)propanoic acid | Molecular Formula | C₉H₁₁NO₃ | nih.gov |

| Molecular Weight | 181.19 g/mol | nih.gov | |

| Computed XLogP3 | 0.3 | nih.gov |

Spectroscopic Correlations: The spectroscopic signature of this compound is determined by its constituent functional groups.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the pyridone ring. A very broad O-H stretch from the hydrogen-bonded carboxylic acid would appear in the 3300-2500 cm⁻¹ region. docbrown.info Two distinct C=O stretching vibrations would be prominent: one for the carboxylic acid (around 1725-1700 cm⁻¹) and one for the pyridone amide carbonyl. docbrown.info

NMR Spectroscopy: In the ¹H NMR spectrum, distinct signals would correspond to the protons on the pyridone ring and the ethylene (B1197577) bridge of the propanoic acid side chain. The chemical shifts of the ring protons would be indicative of the electron-withdrawing nature of the carbonyl group and the N-1 substituent. The ¹³C NMR spectrum would show eight distinct signals, including two carbonyl carbons (one for the acid and one for the pyridone) at the downfield end of the spectrum (~170-180 ppm). docbrown.info

UV-Vis Spectroscopy: The 2-pyridone chromophore exhibits a characteristic UV absorption maximum. For the parent 2-pyridone, this occurs around 293 nm in aqueous solution. nih.gov The fusion of a pyridone moiety onto other π-systems, such as a porphyrin, has been shown to cause a significant red shift in the absorption spectrum, indicating an extension of the conjugated π-system. bldpharm.com A similar, though less pronounced, electronic effect would be expected for N-alkylation.

Pharmacokinetic and Metabolic Disposition Studies Preclinical Focus

In Vitro Metabolic Stability and Comprehensive Metabolite Identification

No studies detailing the in vitro metabolic stability of 3-(2-oxopyridin-1(2H)-yl)propanoic acid in liver microsomes, hepatocytes, or other relevant in vitro systems have been published. Furthermore, there is no information available on the identification and structural elucidation of its potential metabolites.

Characterization of Enzyme Systems Involved in Biotransformation

Due to the lack of metabolism studies, the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or monoamine oxidase (MAO) subtypes, responsible for the biotransformation of this compound have not been identified.

Preclinical Pharmacokinetic Profiles in Relevant Animal Models

There are no publicly available data on the preclinical pharmacokinetic parameters of this compound in any animal models. Key parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) remain undetermined.

Considerations for Absorption, Distribution, and Excretion (ADME)

Without experimental data, any discussion on the absorption, distribution, and excretion of this compound would be purely speculative. The physicochemical properties of the molecule suggest it may possess some degree of oral bioavailability, but this has not been experimentally verified.

Toxicological Mechanisms and Safety Assessment Academic Focus

In Vitro Toxicity Screening and Elucidation of Cellular Mechanisms of Toxicity

The in vitro cytotoxicity of various 2-pyridone derivatives has been evaluated across a range of human cancer cell lines. These studies often serve as an initial screening to identify potential therapeutic agents, but also provide a window into the cellular mechanisms of toxicity.

A number of studies have reported the cytotoxic effects of 2-pyridone derivatives against cell lines such as HepG-2 (hepatocellular carcinoma) and Caco-2 (colorectal carcinoma). nih.gov For instance, newly synthesized spiro-pyridine derivatives exhibited IC₅₀ values ranging from 8.42 ± 0.70 to 78.17 ± 3.80 μM against HepG-2 cells and from 7.83 ± 0.50 to 84.43 ± 4.0 μM against Caco-2 cells. nih.gov Notably, certain spiro-pyridine derivatives demonstrated significant activity, with IC₅₀ values lower than 10 μM against the HepG-2 cell line. nih.gov

Similarly, a series of 2(1H)-pyridone derivatives displayed moderate cytotoxic effects against liver HepG2 and breast MCF-7 cell lines, with IC₅₀ values in the range of 53.6–77.6 μM and 56.3–78.3 μM, respectively. nih.gov Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives reported potent cytotoxicity against MCF-7 cells, with some compounds showing IC₅₀ values between 0.57 and 3.15 μM. rsc.org

The primary mechanism of cellular toxicity for many of these 2-pyridone derivatives appears to be the induction of apoptosis. For example, pyrano[3,2-c]pyridones were identified as strong inducers of apoptosis in Jurkat cells. nih.gov Further mechanistic studies on spiro-pyridine derivatives revealed an activation of the pro-apoptotic protein Bax and suppression of the anti-apoptotic protein Bcl-2. nih.gov One particular compound was shown to increase the apoptosis rate from 1.92% to 42.35% in Caco-2 cells. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism of toxicity. Some 2-pyridone derivatives have been shown to induce cell cycle arrest at the G2/M phase, a characteristic of agents that disrupt microtubule assembly. nih.gov Other related compounds have been observed to cause cell cycle arrest in the G1 phase. nih.gov For example, a specific 1'H-spiro-indoline-3,4'-pyridine derivative caused an accumulation of cells in the S phase of the cell cycle. nih.gov

It is important to note that some 2-pyridone derivatives have shown low toxicity against normal human cell lines, such as the lung fibroblast Wi-38 cell line, suggesting a degree of selectivity for cancer cells. tandfonline.com

Table 1: In Vitro Cytotoxicity of Selected 2-Pyridone Derivatives

| Cell Line | Compound Type | IC₅₀ (μM) | Reference |

| HepG-2 | Spiro-pyridine derivatives | 8.42 ± 0.70 to 78.17 ± 3.80 | nih.gov |

| Caco-2 | Spiro-pyridine derivatives | 7.83 ± 0.50 to 84.43 ± 4.0 | nih.gov |

| HepG2 | 2(1H)-pyridone derivatives | 53.6–77.6 | nih.gov |

| MCF-7 | 2(1H)-pyridone derivatives | 56.3–78.3 | nih.gov |

| MCF-7 | Pyrido[2,3-d]pyrimidine derivatives | 0.57–3.15 | rsc.org |

Mechanistic Investigations of Observed Adverse Effects (if any reported for structurally related compounds)

The adverse effects observed with structurally related 2-pyridone compounds are intrinsically linked to their mechanisms of action at the cellular and molecular level. The primary observed adverse effect in vitro is cytotoxicity, driven by the induction of apoptosis and cell cycle arrest as detailed in the previous section.

The induction of apoptosis by these compounds often involves the mitochondrial pathway. This is evidenced by studies showing that some 2-pyridone derivatives can induce ROS-independent mitochondrial-mediated apoptosis. nih.gov The modulation of key apoptosis-regulating proteins, such as the upregulation of Bax and downregulation of Bcl-2, further supports this mechanistic pathway. nih.gov

Furthermore, the ability of certain 2-pyridone derivatives to arrest the cell cycle at specific phases, such as G1 or G2/M, points to interference with the cellular machinery responsible for cell division. nih.gov This can be a direct result of inhibiting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases, or through disruption of microtubule dynamics. nih.gov

Some pyridone derivatives have also been investigated for their insecticidal activity, with observed toxicity towards aphids. acs.org The structure-activity relationship studies suggest that the pyridine (B92270) ring and its substituents play a crucial role in this toxicity. acs.org

Genotoxicity and Mutagenicity Studies (if relevant from the literature)

The genotoxic and mutagenic potential of pyridone derivatives has been a subject of investigation, particularly concerning their safety assessment.

One study investigated the photogenotoxicity and photomutagenicity of nine structurally related pyridone derivatives. nih.gov Upon irradiation, seven of these compounds produced high levels of singlet oxygen and were found to be highly phototoxic in the neutral red uptake (NRU) test. nih.gov In the Ames test, three of these compounds were clearly photomutagenic, and two were marginally so. nih.gov Furthermore, five were determined to be clearly photoclastogenic (causing chromosomal aberrations) in V79 cells. nih.gov The study noted that the phototoxic and photogenotoxic potential was linked to the aromaticity of the chromophore system. nih.gov

In a different study, two newly synthesized cyano-pyridone derivatives with in vitro antitumor activity were evaluated for their genotoxic potential. researchgate.net One of the compounds, MPhCMP, was found to induce a significant increase in the number of micronuclei in L5178Y mouse lymphoma cells, indicating clastogenic or aneugenic activity. researchgate.net However, neither compound showed evidence of DNA damage in the comet assay. researchgate.net

Research on pyridine- and quinoline-carbohydroxamic acids revealed that most of these compounds were mutagenic in Salmonella typhimurium strains TA100 and TA98. nih.gov Pyridine-2-carbohydroxamic acid was identified as the most potent mutagen among the pyridine derivatives tested. nih.gov The proposed mechanism for their mutagenicity involves the formation of isocyanates that can carbamoylate cellular target molecules. nih.gov

Conversely, studies on pyridine itself did not show evidence of genotoxicity in an in vivo micronucleus test in mice. cdc.govnih.gov

Table 2: Genotoxicity and Mutagenicity of Pyridone Derivatives

| Compound Type | Test System | Finding | Reference |

| Photoreactive Pyridone Derivatives | Ames Test | 3 compounds clearly photomutagenic, 2 marginally photomutagenic | nih.gov |

| Photoreactive Pyridone Derivatives | Chromosomal Aberration Test (V79 cells) | 5 compounds clearly photoclastogenic, 2 equivocally photoclastogenic | nih.gov |

| Cyano-pyridone Derivative (MPhCMP) | Micronucleus Test (L5178Y cells) | Induced a 2.6 to 3.95-fold increase in micronuclei | researchgate.net |

| Pyridine-carbohydroxamic acids | Ames Test (TA100 & TA98) | Most compounds were mutagenic | nih.gov |

| Pyridine | Micronucleus Test (mice) | No chromosomal damage observed | cdc.govnih.gov |

Applications in Medicinal Chemistry and Drug Discovery

3-(2-Oxopyridin-1(2H)-yl)propanoic Acid as a Privileged Scaffold for Therapeutic Development

The concept of a "privileged scaffold" is central to efficient drug discovery, identifying molecular frameworks that are predisposed to interacting with biological systems. The 2-pyridone ring system, the core of this compound, is a prime example of such a scaffold. nih.govhilarispublisher.comiipseries.org Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to mimic peptide bonds, contribute to its versatility in binding to various protein targets. iipseries.org This inherent bioactivity has led to the inclusion of the 2-pyridone motif in a number of approved drugs and numerous investigational compounds. nih.govhilarispublisher.com

The propanoic acid side chain attached to the nitrogen of the 2-pyridone ring in this compound introduces a carboxylic acid functional group. This group can serve as a critical pharmacophore, enabling interactions with specific amino acid residues in target proteins, such as through the formation of salt bridges or hydrogen bonds. Furthermore, the propanoic acid linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. This combination of a privileged 2-pyridone core and a functional propanoic acid side chain makes this scaffold a promising starting point for the development of new therapeutic agents.

Strategies for Lead Identification and Optimization

Once a promising scaffold like this compound is identified, the subsequent steps in drug discovery involve lead identification and optimization. Lead identification aims to discover initial "hit" compounds that exhibit a desired biological activity. This is often achieved through high-throughput screening of large compound libraries or through more targeted approaches like fragment-based screening.

Following the identification of a hit, lead optimization becomes crucial. This iterative process involves systematically modifying the chemical structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several optimization strategies can be envisioned:

Modification of the Pyridone Ring: Substituents can be introduced at various positions on the 2-pyridone ring to explore structure-activity relationships (SAR). For instance, the addition of hydrophobic or electron-withdrawing/donating groups can influence binding affinity and metabolic stability.

Alteration of the Propanoic Acid Side Chain: The length and nature of the linker can be modified. For example, replacing the propanoic acid with other acidic groups or bioisosteres could fine-tune the compound's acidity and interaction with the target.

Esterification or Amidation of the Carboxylic Acid: The carboxylic acid can be converted to esters or amides to create prodrugs. This strategy can improve membrane permeability and oral bioavailability, with the active carboxylic acid being regenerated in the body through enzymatic cleavage. uni.lu

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in guiding these optimization efforts by predicting how structural changes will affect biological activity. nih.govmdpi.com

Identification and Validation of Novel Biological Targets in Disease Models

A key challenge in modern drug discovery is the identification and validation of novel biological targets that are causally linked to disease. The 2-pyridone scaffold has been instrumental in the development of inhibitors for a variety of enzymes and receptors. For example, derivatives of 2-pyridone have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3), a target for heart failure and platelet aggregation. nih.gov

While specific targets for this compound are not extensively documented, its structural features suggest potential interactions with a range of biological macromolecules. The carboxylic acid moiety, for instance, could target enzymes that process acidic substrates or receptors that have a positively charged binding pocket.

The process of target validation often involves the use of specific and potent "chemical probes" to modulate the target's activity in cellular and animal models of disease. A well-characterized derivative of this compound could potentially serve as such a probe, helping to elucidate the physiological and pathological roles of its target. Techniques like CRISPR-Cas gene editing can also be employed to validate the druggability of a potential target. nih.gov

Exploring Therapeutic Potential Beyond Currently Documented Areas

The versatility of the 2-pyridone scaffold suggests that its therapeutic potential extends beyond its currently established applications. Researchers are actively exploring its utility in a variety of disease areas, including metabolic disorders, cardiovascular diseases, and infectious diseases.

Anti-diabetic Potential: The pyridine (B92270) ring, a close structural relative of the 2-pyridone core, is found in several compounds with anti-diabetic activity. nih.gov Derivatives of pyridine have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov The 2-pyridone scaffold itself has been investigated for its potential in diabetes therapy, with some derivatives acting as glucokinase activators. hilarispublisher.com Given that propanoic acid derivatives have also been studied for their anti-diabetic effects, the combination of the 2-pyridone ring and the propanoic acid side chain in this compound makes it an interesting candidate for further investigation in this therapeutic area.

Table 1: Examples of Pyridine and 2-Pyridone Derivatives with Anti-diabetic Potential

| Compound Class | Example Compound/Derivative | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Pyridine | Pyridoxal | α-amylase inhibition | hilarispublisher.com |

| 2-Pyridone | Glucokinase activators | Activation of glucokinase | hilarispublisher.com |

Anti-arrhythmic Potential: While specific studies on the anti-arrhythmic properties of this compound are lacking, some 2-pyridone derivatives have been investigated as cardiotonic agents, acting as PDE3 inhibitors. nih.gov The structural similarities to existing anti-arrhythmic drugs that modulate ion channels could warrant investigation into the potential of this scaffold in treating cardiac arrhythmias.

Anti-COVID-19 Potential: The recent global pandemic spurred intensive research into antiviral agents, and the 2-pyridone scaffold was identified as a potential key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. hilarispublisher.com The structure of 2-pyridone can mimic a peptide backbone, allowing it to fit into the active site of the protease. hilarispublisher.com The potential for derivatives of this compound to act as SARS-CoV-2 inhibitors is an area ripe for exploration, especially given the need for new antiviral therapies. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Integration with Advanced Drug Delivery Systems and Nanotechnology

A primary challenge in translating promising chemical compounds into effective therapies is overcoming poor bioavailability, often linked to low aqueous solubility. Advanced drug delivery systems and nanotechnology offer robust solutions to this problem. For pyridinone-based molecules like 3-(2-oxopyridin-1(2H)-yl)propanoic acid, these technologies hold the key to unlocking their full therapeutic potential.

One promising strategy is the formulation into Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS). These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This approach has been successfully applied to other complex pyridine (B92270) derivatives to enhance their solubility and, consequently, their bioavailability and bioactivity. japsonline.com For instance, a 2',5'-dihydrochalcone derivative featuring a pyridine ring was formulated into a SNEDDS, significantly improving its delivery characteristics. japsonline.com

Another avenue involves loading the compound onto biocompatible scaffolds for controlled, localized delivery. Research has demonstrated the fabrication of chitosan-coated calcium phosphate scaffolds for the sustained release of a novel pyridone–dihydropyrimidinone-based compound for targeted antitumor therapy. mdpi.com This method is particularly advantageous for applications like localized cancer treatment, where high concentrations of a drug are needed at a specific site while minimizing systemic exposure. The propanoic acid moiety of this compound could facilitate its conjugation to such delivery vehicles.

| Delivery System | Principle of Action | Potential Advantage for this compound | Reference Example |

|---|---|---|---|

| Self-Nano-Emulsifying Drug Delivery System (SNEDDS) | Spontaneous formation of nanoemulsion in GI tract, increasing surface area for absorption. | Enhanced oral bioavailability and solubility. | 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone japsonline.com |

| Biocompatible Scaffolds (e.g., Chitosan-Calcium Phosphate) | Sustained and localized release of the active compound from an implanted or injected matrix. | Targeted therapy (e.g., for tumors), reduced systemic toxicity. | Pyridone–dihydropyrimidinone hydrazone mdpi.com |

Exploration of Novel Therapeutic Areas and Neglected Diseases

The pyridinone scaffold is a cornerstone of many established and experimental therapeutics, demonstrating a remarkable range of biological activities. bohrium.com This versatility suggests that this compound could be a valuable candidate for screening against a wide spectrum of diseases, including those for which treatment options are limited.

Pyridinone derivatives have shown significant promise in several key therapeutic areas:

Oncology: Numerous pyridinone-containing molecules have been investigated as anticancer agents, functioning as potent kinase inhibitors or as antagonists for receptors involved in tumor progression, such as the adenosine A2A receptor in cancer immunotherapy. frontiersin.orgnih.gov

Infectious Diseases: The pyridinone core is present in compounds with antiviral (including anti-HIV), antibacterial, and antifungal properties. frontiersin.orgresearchgate.net Notably, derivatives of the related 4(1H)-pyridone have been identified as multistage antimalarials, active against blood and liver stages of the parasite, making them relevant for tackling neglected tropical diseases. nih.gov

Neurodegenerative Diseases: Certain pyridinone structures have been explored as multifunctional agents for the potential therapy of Alzheimer's disease. nih.gov

Inflammatory and Autoimmune Diseases: The cannabinoid receptor type 2 (CB2R) is a key target for treating inflammatory and neuropathic pain. Novel pyridone-based derivatives have recently been synthesized and identified as potent CB2R agonists. nih.gov

Given this broad precedent, a logical future step is the systematic evaluation of this compound and its simple analogs in high-throughput screening campaigns against targets relevant to these and other diseases.

| Therapeutic Area | Mechanism/Target Class | Example of Pyridinone Derivative Activity |

|---|---|---|

| Oncology | Adenosine A2A Receptor Antagonist | Potent antagonists developed for cancer immunotherapy. nih.gov |

| Neglected Diseases (Malaria) | Inhibition of parasite's bc1 complex | 4(1H)-pyridones show erythrocytic and exoerythrocytic activity. nih.gov |

| Inflammatory Disease | Cannabinoid Receptor 2 (CB2R) Agonist | Novel derivatives show high affinity and selectivity for CB2R. nih.gov |

| Virology (HIV) | Non-Nucleoside Reverse Transcriptase Inhibition | Pyridin-2(1H)-one derivatives are a promising class of NNRTIs. researchgate.net |

Development of Chemical Probes and Tools for Biological Research

Understanding the mechanism of action of a bioactive compound requires tools to track its interactions within a biological system. The structure of this compound, specifically its terminal carboxylic acid group, makes it an ideal starting point for the synthesis of chemical probes.

The carboxylic acid provides a reactive handle for conjugation to various reporter tags without significantly altering the core pyridinone scaffold, which is likely responsible for its primary biological interactions. Potential modifications include:

Biotinylation: Coupling with a biotin moiety would allow for the affinity-based purification of target proteins. The resulting biotinylated probe could be incubated with cell lysates, and the protein-probe complexes could then be isolated using streptavidin-coated beads for identification by mass spectrometry. A similar strategy is employed with compounds like 3-[2-N-(Biotinyl)aminoethyldithio]propanoic acid, which is used to create cleavable biotin-conjugated haptens for protein labeling. scbt.com

Fluorescent Labeling: Attachment of a fluorophore (e.g., fluorescein, rhodamine) would enable the visualization of the compound's subcellular localization using fluorescence microscopy.

Affinity Chromatography: Immobilization of the compound onto a solid support, such as agarose beads, via its propanoic acid arm would create a stationary phase for affinity chromatography, facilitating the isolation of binding partners from complex biological mixtures.

These chemical biology tools are invaluable for target identification and validation, providing crucial insights into the molecular pathways modulated by the parent compound.

Advanced Computational Design and De Novo Synthesis of Analogs

Modern drug discovery heavily relies on computational methods to accelerate the design-synthesize-test cycle. The pyridinone scaffold is well-suited for such in silico approaches, which can guide the synthesis of analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of this compound within the target's active site. This has been effectively used to study 2-pyridone derivatives as potential inhibitors of the COVID-19 main protease. nih.gov Molecular dynamics simulations can further refine these models, assessing the stability of the predicted interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, 3D-QSAR models can be developed. These models correlate specific structural features (e.g., steric and electrostatic fields) with biological activity, providing a predictive map for designing more potent compounds. This approach has been used to guide the development of pyridone-pyrimidone derivatives as glucokinase activators. researchgate.net

De Novo Synthesis: Guided by computational insights, new analogs can be synthesized. The synthesis of derivatives of the structurally similar 3-[2-oxoquinolin-1(2H)-yl]propanoic acid has been reported, where the propanoic acid group was converted into various amides to explore their cytotoxic activity. nih.gov This demonstrates a feasible synthetic route for creating a library of analogs based on the this compound scaffold for SAR studies.

These computational and synthetic strategies will be essential for optimizing this promising chemical scaffold into a lead candidate for preclinical development.

| Computational Method | Application | Guiding Principle | Reference Study (Pyridinone Derivatives) |

|---|---|---|---|

| Molecular Docking | Predict binding poses and interactions with a protein target. | Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide analog design. | COVID-19 Main Protease Inhibitors nih.gov |

| 3D-QSAR (CoMFA) | Correlate 3D structural properties with biological activity. | Generate contour maps indicating where steric bulk or electrostatic charge is favorable or unfavorable for activity. | Glucokinase Activators researchgate.net |

| Analog Synthesis | Create new molecules based on a core scaffold for biological testing. | Explore structure-activity relationships (SAR) by systematically modifying functional groups. | Cytotoxic Quinolinone-Propanoic Amides nih.gov |

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patents Related to 2-Oxopyridinone-Propanoic Acid Scaffolds and Their Derivatives

An analysis of the patent landscape reveals that while the core scaffold of 3-(2-oxopyridin-1(2H)-yl)propanoic acid itself does not appear to be the subject of extensive, specific patent claims, the broader class of pyridinone derivatives is a field of active patenting for various therapeutic applications. This suggests that the novelty and patentability of new compounds will likely reside in the specific substitutions and modifications made to this core structure.

The 2-pyridinone ring is a recognized "privileged scaffold" in medicinal chemistry, valued for its ability to act as a bioisostere for various functional groups and its capacity to serve as both a hydrogen bond donor and acceptor. google.com This versatility has led to its incorporation into a wide range of biologically active molecules, with numerous patents claiming derivatives for various indications. For instance, novel pyridone derivatives have been investigated for their potential as antiviral agents, including as inhibitors of HIV integrase. frontiersin.org A review of recent contributions in medicinal chemistry highlights that pyridinone derivatives have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. ipindia.gov.in

Patents in this space often claim large families of compounds defined by a Markush structure, where the pyridinone core is substituted at various positions with a wide array of chemical moieties. For example, a patent application for novel pyrrole (B145914) and pyridone derivatives describes compounds for treating viral infections like HIV and influenza. frontiersin.org Another example from the Indian patent office mentions a granted patent for a "pharmaceutical composition comprising pyridone derivatives," indicating the ongoing commercial interest in this class of compounds. google.com

While patents specifically claiming this compound have not been prominently identified, the existence of patents for structurally related compounds, such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, underscores the strategy of patenting specific derivatives of a core structure for particular therapeutic uses. google.com

The following table provides a summary of representative patent information for related pyridinone and propanoic acid derivatives, illustrating the types of inventions being protected in this chemical space.

| Patent/Application Number | Title | Key Findings |

| US20210380602A1 | Novel pyrrole and pyridone derivatives and uses thereof | Describes pyridone derivatives for antiviral applications, particularly HIV integrase inhibitors. frontiersin.org |

| IN 309529 | Pharmaceutical composition comprising pyridone derivatives | Indicates granted patents for pharmaceutical compositions containing pyridone derivatives in India. google.com |

| WO2019038717A1 | 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof | Demonstrates patenting strategy for derivatives of a core structure for specific therapeutic targets (IKZF2-dependent diseases). google.com |

| US6677373B2 | Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one | Highlights patent protection for specific crystalline forms (polymorphs) of a related active pharmaceutical ingredient. uspto.gov |

Strategic Approaches for the Development of Novel Chemical Entities for Patentability

Given the active patenting in the broader pyridinone space, strategic innovation is key to securing intellectual property for new chemical entities derived from this compound. The following approaches can be considered to develop novel and patentable compounds:

Derivatization of the Core Scaffold: The most direct path to patentability is the synthesis of novel derivatives. Modifications can be made at several positions on the 2-pyridinone ring and the propanoic acid side chain. Introducing a variety of substituents can modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The choice of substituents should be guided by structure-activity relationship (SAR) studies to optimize for a desired therapeutic effect. ipindia.gov.in

Scaffold Hopping and Bioisosteric Replacement: While retaining the key pharmacophoric elements of the 2-oxopyridinone-propanoic acid moiety, replacing parts of the scaffold with other chemical groups (scaffold hopping) can lead to novel chemical entities. Bioisosteric replacement, where one functional group is replaced by another with similar spatial and electronic properties, can also be a fruitful strategy. For instance, the propanoic acid group could be replaced with a tetrazole or other carboxylic acid bioisosteres to potentially improve metabolic stability or cell permeability.

Development of Prodrugs: Converting the parent molecule into a prodrug can be a viable patent strategy. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This approach can be used to improve properties such as solubility, bioavailability, or to achieve targeted delivery. For this compound, the carboxylic acid moiety is a prime candidate for esterification or amidation to form a prodrug.